3-(Methyldisulfanyl)propane-1,2-diol
Description
Positioning within Organosulfur Chemistry and Polyol Scaffolds
Organosulfur compounds, which are organic molecules containing sulfur, are abundant in nature and play crucial roles in biochemistry. researchgate.net 3-(Methyldisulfanyl)propane-1,2-diol is a member of this class, specifically an alkyldisulfane. The presence of the C-S-S-C linkage defines its place within the chemistry of disulfides.
Simultaneously, the propane-1,2-diol backbone classifies it as a polyol, specifically a vicinal diol where two hydroxyl (-OH) groups are attached to adjacent carbon atoms. wikipedia.org Polyols are widespread in nature, with carbohydrates being a prominent example. The combination of these two functionalities in one molecule suggests a potential for unique solubility, reactivity, and biological interaction profiles.
Significance of Disulfane (B1208498) Linkages in Chemical and Potential Biological Contexts
The disulfide bond (S-S) is a pivotal functional group in both chemistry and biology. mdpi.com It is a covalent bond that can be reversibly formed and broken under mild redox conditions. nih.gov This dynamic nature is fundamental to many biological processes.
In a chemical context:
Dynamic Covalent Chemistry: The reversible nature of the disulfide bond is utilized in dynamic covalent chemistry to create self-healing materials and responsive polymers. mdpi.comnih.gov
Organic Synthesis: Disulfides serve as important intermediates and reagents in organic synthesis. nih.gov
In a biological context:
Protein Structure: Disulfide bridges between cysteine residues are critical for stabilizing the three-dimensional structures of many proteins. mdpi.com
Redox Homeostasis: The thiol-disulfide equilibrium plays a vital role in maintaining the redox balance within cells. mdpi.com
Biological Activity: Many natural and synthetic compounds containing disulfide bonds exhibit a range of biological activities, including antimicrobial and anticancer effects. nih.gov For instance, diallyl disulfide, found in garlic, is known for its various health benefits. nih.gov
Overview of 1,2-Diol Architectures in Organic and Bioorganic Chemistry
The 1,2-diol, or vicinal diol, is a common and important structural motif in organic and bioorganic chemistry. wikipedia.org Its significance stems from its physical properties and its versatility as a synthetic intermediate.
Physical Properties: The two hydroxyl groups can participate in both intramolecular and intermolecular hydrogen bonding. This significantly influences their physical properties, such as boiling point and solubility. pdx.edu The ability to form hydrogen bonds is crucial for the interaction of diol-containing molecules with biological systems. nih.gov
Conformational Preferences: The conformation of the C-C bond in 1,2-diols, such as the gauche and anti conformations, is influenced by hydrogen bonding and steric effects. pearson.comacs.orgacs.org
Synthetic Utility: 1,2-diols are valuable precursors in organic synthesis. They can be transformed into a variety of other functional groups, including epoxides, aldehydes, and ketones. chemistrysteps.com They are also used as protecting groups for carbonyl compounds. wikipedia.orgchemistrysteps.com
Biological Relevance: The 1,2-diol motif is found in numerous biologically important molecules, including carbohydrates and some natural products.
Fundamental Research Questions Pertaining to Alkyldisulfane Diols
The unique combination of a disulfide linkage and a diol moiety in alkyldisulfane diols like this compound gives rise to several fundamental research questions:
Conformational Landscape: What are the preferred three-dimensional conformations of alkyldisulfane diols in different environments (e.g., in the gas phase, in solution, and in the solid state)? How does intramolecular hydrogen bonding between the hydroxyl groups and with the sulfur atoms of the disulfide influence the conformational equilibrium?
Reactivity and Reaction Mechanisms: What is the reactivity of the disulfide bond and the diol in this molecular context? For example, how does the presence of the diol affect the susceptibility of the disulfide bond to reduction or oxidation? Conversely, how does the disulfide influence the typical reactions of the diol, such as esterification or oxidation?
Biological Interactions: Given that both disulfide and diol functionalities are known to interact with biological systems, what is the potential for alkyldisulfane diols to interact with enzymes, receptors, or other biological macromolecules? Could they act as redox modulators or enzyme inhibitors?
Applications: Could the unique properties of alkyldisulfane diols be exploited in materials science, for example, in the development of new polymers with tunable properties? rsc.org Could they have applications in medicinal chemistry as prodrugs or bioactive agents? mdpi.com
Structure
3D Structure
Properties
CAS No. |
60033-22-9 |
|---|---|
Molecular Formula |
C4H10O2S2 |
Molecular Weight |
154.3 g/mol |
IUPAC Name |
3-(methyldisulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C4H10O2S2/c1-7-8-3-4(6)2-5/h4-6H,2-3H2,1H3 |
InChI Key |
LVJKKFIIBGIIEO-UHFFFAOYSA-N |
Canonical SMILES |
CSSCC(CO)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyldisulfanyl Propane 1,2 Diol
Approaches to Constructing the Alkyl Disulfane (B1208498) Moiety
The formation of the methyldisulfanyl group is a critical step in the synthesis of the target compound. Various methods can be employed to construct this disulfide linkage, primarily involving the controlled oxidation of appropriate thiol precursors or thiol-disulfide exchange reactions.
Controlled Oxidation of Thiol Precursors
A common and straightforward method for forming disulfide bonds is the oxidation of thiols. In the context of synthesizing 3-(methyldisulfanyl)propane-1,2-diol, this would involve the oxidation of a suitable thiol precursor. A plausible precursor would be 3-mercapto-propane-1,2-diol. The oxidation of two molecules of this precursor would lead to a symmetrical disulfide, which could then be subjected to further reactions to install the methyl group. Alternatively, a mixed oxidation involving 3-mercapto-propane-1,2-diol and methanethiol (B179389) could theoretically yield the desired unsymmetrical disulfide, although controlling the product distribution in such a reaction can be challenging.
A variety of oxidizing agents can be employed for this transformation, ranging from simple and mild oxidants like air (O2) to more reactive species. The choice of oxidant is crucial to avoid over-oxidation to sulfonic acids. rsc.orgtandfonline.comresearchgate.net
Table 1: Comparison of Oxidizing Agents for Thiol to Disulfide Conversion
| Oxidizing Agent | Conditions | Advantages | Disadvantages |
| Air (O₂) | Catalytic base (e.g., Et₃N in DMF) | Mild, environmentally friendly | Can be slow, may require catalyst |
| Hydrogen Peroxide (H₂O₂) | Catalytic iodide or iodine | Readily available, clean byproduct (water) | Risk of over-oxidation if not controlled |
| Dimethyl Sulfoxide (DMSO) | Catalyzed by dichlorodioxomolybdenum(VI) | Mild, selective | Requires a metal catalyst |
| N-Chlorosuccinimide (NCS) | Aqueous solution | Rapid and efficient | Stoichiometric reagent, potential for side reactions |
Thiol-Disulfide Exchange Reactions
Thiol-disulfide exchange is a versatile and widely utilized reaction for the formation of unsymmetrical disulfides. nih.govlibretexts.orglibretexts.org This process involves the reaction of a thiol with a disulfide, resulting in the formation of a new disulfide and a new thiol. For the synthesis of this compound, this could involve the reaction of 3-mercapto-propane-1,2-diol with dimethyl disulfide.
The reaction is typically base-catalyzed, with the thiolate anion acting as the nucleophile. The equilibrium of the reaction can be driven towards the desired product by using a large excess of one of the reactants.
General Reaction Scheme for Thiol-Disulfide Exchange:
R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH
Where R-SH is 3-mercapto-propane-1,2-diol and R'-S-S-R' is dimethyl disulfide.
This method offers a high degree of control and is often preferred for the synthesis of unsymmetrical disulfides. The reaction conditions are generally mild, making it compatible with various functional groups.
Novel Coupling Strategies for Disulfide Formation
Recent advancements in organic synthesis have led to the development of novel strategies for disulfide bond formation. These methods often offer improved efficiency, selectivity, and milder reaction conditions compared to traditional approaches.
One such strategy involves the use of sulfenyl derivatives, such as sulfenyl chlorides or N-thiohydroxy succinimide (B58015) esters (NTSEs), which can react with thiols to form unsymmetrical disulfides. rsc.orgorganic-chemistry.org For instance, methanesulfenyl chloride could be reacted with 3-mercapto-propane-1,2-diol to directly form the target disulfide bond.
Another innovative approach utilizes transition metal catalysis. For example, copper-catalyzed coupling reactions of alkyl halides with dithiophthalimides have been shown to efficiently produce disulfides. organic-chemistry.org Furthermore, iron-catalyzed oxidative coupling of thiols in the presence of air provides a simple and mild route to disulfides. organic-chemistry.org These catalytic methods are advantageous due to their high efficiency and the use of environmentally benign oxidants like air.
Stereocontrolled Synthesis of the Propane-1,2-diol Backbone with Sulfur Functionalization
Achieving the correct stereochemistry of the propane-1,2-diol backbone is paramount for the synthesis of enantiomerically pure this compound. This requires the use of stereoselective synthetic methods, such as those involving epoxide ring-opening or allylic oxidation, often in conjunction with chiral auxiliaries or asymmetric catalysis.
Diol Functionalization Strategies via Epoxide Ring Opening or Allylic Oxidation
The ring-opening of chiral epoxides with sulfur nucleophiles is a powerful and well-established method for the synthesis of enantioenriched β-hydroxy sulfides. nih.govresearchgate.netorganic-chemistry.orgrsc.orgresearchgate.net A suitable starting material for this approach would be a chiral glycidol (B123203) derivative. The epoxide ring can be opened by a methylthiolate nucleophile (CH₃S⁻) to introduce the required sulfur functionality and establish the 1,2-diol stereochemistry in a single step. The regioselectivity of the ring-opening is a key consideration and can often be controlled by the choice of catalyst and reaction conditions.
Table 2: Catalysts for Regioselective Epoxide Ring Opening with Thiols
| Catalyst | Nucleophile | Regioselectivity |
| Erbium(III) triflate | Thiols | High |
| (salen)Ti(IV) complex | Dithiophosphorus acids | High |
| None (hot water) | Thiophenol | Modest acid catalysis |
Allylic oxidation provides an alternative route to functionalized diols. nih.govnih.gov This strategy involves the oxidation of an allylic C-H bond in a suitable alkene precursor. For example, allylation of a protected glycerol (B35011) derivative followed by a stereoselective allylic oxidation could introduce the necessary hydroxyl group. Subsequent functional group manipulations would then be required to install the methyldisulfanyl moiety. Enzyme-catalyzed allylic oxidations are particularly attractive as they often proceed with high regio- and stereoselectivity under mild conditions. nih.gov
Chiral Auxiliary or Asymmetric Catalysis Approaches for Enantioselective Synthesis
The use of chiral auxiliaries is a classic strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. arizona.eduwikipedia.orgsfu.cascielo.org.mxnih.gov A chiral auxiliary can be temporarily attached to the substrate to direct the stereoselective formation of the diol. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For example, an achiral precursor could be attached to a chiral auxiliary, and then subjected to a diastereoselective reaction to form the diol backbone with the desired stereochemistry.
Asymmetric catalysis has emerged as a highly efficient and atom-economical approach for the synthesis of chiral molecules. nih.govnih.govscilit.comacs.orgsemanticscholar.org In this context, a chiral catalyst is used to control the enantioselectivity of the reaction. For the synthesis of the propane-1,2-diol backbone, a variety of asymmetric catalytic reactions could be envisioned. For instance, the Sharpless asymmetric dihydroxylation of a suitable alkene precursor could be employed to install the two hydroxyl groups with high enantioselectivity. Subsequent functionalization would then be needed to introduce the sulfur group. Alternatively, an asymmetric aldol (B89426) reaction followed by a stereoselective reduction could also provide access to the chiral diol framework. acs.org
Table 3: Comparison of Chiral Auxiliary and Asymmetric Catalysis Approaches
| Approach | Advantages | Disadvantages |
| Chiral Auxiliary | High diastereoselectivity, well-established methods | Requires stoichiometric amounts of the auxiliary, additional steps for attachment and removal |
| Asymmetric Catalysis | High enantioselectivity, atom-economical, catalyst is used in small amounts | Catalyst development can be challenging, may require optimization of reaction conditions |
Chemical Reactivity and Mechanistic Pathways of 3 Methyldisulfanyl Propane 1,2 Diol
Reactivity at the Disulfane (B1208498) Bridge
The sulfur-sulfur bond in the disulfane (or disulfide) bridge is a focal point for a variety of chemical transformations, including nucleophilic attack and redox reactions.
Nucleophilic Attack and Disulfide Cleavage Reactions
The disulfide bond is susceptible to cleavage by nucleophiles. This reaction is fundamental to the chemistry of organosulfur compounds and is often characterized by an SN2-type mechanism where the nucleophile attacks one of the sulfur atoms, leading to the breaking of the S-S bond. libretexts.orgnih.gov
Thiol-Disulfide Exchange: A common reaction involves the attack of a thiolate anion (RS⁻) on the disulfide bond. This thiol-disulfide exchange is a reversible process that results in the formation of a new disulfide and a new thiolate. libretexts.orgrsc.org The reaction proceeds through a trigonal bipyramidal transition state. rsc.org For 3-(methyldisulfanyl)propane-1,2-diol, this would involve the displacement of the 3-mercaptopropane-1,2-diol thiolate.
Cleavage by Phosphines: Tertiary phosphines, such as triphenylphosphine (B44618) (PPh₃) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are effective reagents for the reduction of disulfides to their corresponding thiols. nih.govnih.gov The reaction involves nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bridge. nih.gov This is followed by hydrolysis of the resulting phosphonium (B103445) intermediate to yield the corresponding thiols and a phosphine (B1218219) oxide. umaine.edu TCEP is particularly useful in aqueous solutions as it is selective for disulfides and does not typically react with other functional groups. nih.gov
| Nucleophile | General Reaction | Products with this compound | Mechanism |
|---|---|---|---|
| Thiolate (R'S⁻) | RSSR + R'S⁻ ⇌ RSSR' + RS⁻ | CH₃SSR' and HSCH₂CH(OH)CH₂OH | SN2 (Thiol-disulfide exchange) libretexts.orgrsc.org |
| Phosphine (e.g., TCEP) | RSSR + R'₃P + H₂O → 2RSH + R'₃P=O | CH₃SH and HSCH₂CH(OH)CH₂OH | SN2 followed by hydrolysis nih.gov |
Redox Chemistry of the Disulfane Bond (Oxidation and Reduction)
The sulfur atoms in the disulfide bond are in a formal oxidation state of -1 and can be either oxidized or reduced.
Oxidation: Mild oxidation of disulfides, for instance with one equivalent of a peracid like meta-chloroperoxybenzoic acid (m-CPBA) or with hydrogen peroxide in the presence of a catalyst, typically yields a thiosulfinate (RS(O)SR). acs.orgnih.gov Further oxidation can lead to the formation of a thiosulfonate (RSO₂SR). acs.orgbritannica.com More vigorous oxidation can cleave the sulfur-sulfur bond to produce sulfonic acids (RSO₃H). britannica.com
Reduction: The disulfide bond can be reduced to the corresponding thiols, methanethiol (B179389) and 3-mercaptopropane-1,2-diol. This is a common transformation in organic synthesis and biochemistry. A variety of reducing agents can be employed, such as sodium borohydride, dithiothreitol (B142953) (DTT), and phosphines like TCEP. ambeed.comnih.govlibretexts.org
| Reaction Type | Reagent | Expected Product(s) |
|---|---|---|
| Mild Oxidation | m-CPBA (1 equiv.) or H₂O₂/catalyst | 3-(Methylsulfinyl)propane-1,2-diol |
| Stronger Oxidation | m-CPBA (>2 equiv.) or KMnO₄ | 3-(Methylsulfonyl)propane-1,2-diol and ultimately sulfonic acids |
| Reduction | NaBH₄, DTT, or TCEP | Methanethiol and 3-Mercaptopropane-1,2-diol |
Thermal and Photochemical Stability of the Disulfane Linkage
Disulfide bonds are covalent bonds with significant bond energy, which generally imparts thermal stability. In the context of proteins, disulfide bonds are known to increase thermal stability by restricting the conformational flexibility of the unfolded state. nih.govnih.gov However, at very high temperatures, homolytic cleavage of the S-S bond can occur, leading to the formation of thiyl radicals.
The disulfide bond can also be cleaved by UV light. The absorption of UV radiation can promote an electron to an antibonding orbital, leading to the homolytic scission of the S-S bond and the generation of two thiyl radicals. These radicals can then participate in a variety of subsequent reactions.
Reactivity of the Vicinal Diol Functionality
The adjacent hydroxyl groups on the propane-1,2-diol moiety offer a rich platform for chemical modifications, including selective protection and cyclization reactions.
Selective Derivatization and Protection Strategies
The two hydroxyl groups of the vicinal diol can be derivatized to form esters, ethers, or other functional groups. Given that one hydroxyl group is primary and the other is secondary, selective derivatization is often possible.
Protection as Cyclic Acetals: A common strategy for protecting vicinal diols is the formation of cyclic acetals. wikipedia.orgchem-station.com For example, reaction with an aldehyde or ketone in the presence of an acid catalyst can form a 1,3-dioxolane (B20135) ring. The use of benzaldehyde, for instance, would yield a benzylidene acetal. This protection strategy is advantageous as acetals are stable under basic and nucleophilic conditions but can be readily removed by acid-catalyzed hydrolysis. chemistrysteps.com
Silyl (B83357) Ethers: The hydroxyl groups can also be protected as silyl ethers by reacting the diol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. Due to steric differences, it may be possible to selectively protect the primary hydroxyl group over the more hindered secondary hydroxyl group. nih.gov
| Protecting Group | Reagents | Structure of Protected Moiety | Deprotection Conditions |
|---|---|---|---|
| Benzylidene Acetal | Benzaldehyde, acid catalyst (e.g., p-TsOH) | 1,3-dioxolane ring with a phenyl substituent | Acidic hydrolysis |
| Isopropylidene Ketal (Acetonide) | Acetone or 2,2-dimethoxypropane, acid catalyst | 1,3-dioxolane ring with two methyl substituents | Acidic hydrolysis |
| Silyl Ether | R₃SiCl (e.g., TBDMSCl), base (e.g., imidazole) | -OSiR₃ | Fluoride source (e.g., TBAF) or acid |
Intramolecular Cyclization Reactions Leading to Heterocyclic Systems
The proximate hydroxyl groups can participate in intramolecular cyclization reactions to form heterocyclic systems.
Formation of Epoxides: The vicinal diol can be converted into an epoxide. A common two-step procedure involves selective tosylation of the primary hydroxyl group, followed by treatment with a base. The base deprotonates the secondary hydroxyl group, which then acts as an intramolecular nucleophile, displacing the tosylate group to form an oxirane ring.
Acid-Catalyzed Cyclization: Under acidic conditions, one of the hydroxyl groups can be protonated to form a good leaving group (water). Subsequent intramolecular nucleophilic attack by the other hydroxyl group can lead to the formation of a cyclic ether. wikipedia.org
Oxidative Cleavage: The bond between the two carbon atoms bearing the hydroxyl groups can be cleaved by oxidizing agents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). chemistrysteps.comlibretexts.org This reaction would break down the propane-1,2-diol moiety into formaldehyde (B43269) and 2-(methyldisulfanyl)acetaldehyde.
Insufficient Data Available for this compound to Generate Requested Article
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific information available for the chemical compound this compound. This scarcity of data prevents the generation of a detailed and scientifically accurate article focusing on its chemical reactivity, mechanistic pathways, reaction kinetics, and thermodynamic properties as requested.
The investigation sought to uncover research findings related to the intermolecular reactions involving the hydroxyl groups of this compound, as well as its reaction kinetics and thermodynamic considerations. However, the search did not yield any specific experimental or theoretical studies, data tables, or detailed research findings for this particular compound.
While general principles of the reactivity of diols and disulfide-containing molecules are established in the field of chemistry, applying these general concepts to a specific, uncharacterized compound without direct evidence would be speculative and would not meet the required standards of scientific accuracy. The available literature focuses on related but structurally distinct compounds, and extrapolation of their properties to this compound is not scientifically valid for the purposes of a detailed and authoritative article.
Due to the absence of specific data on the chemical behavior of this compound, it is not possible to fulfill the request to generate content for the specified outline, which includes:
Reaction Kinetics and Thermodynamic Considerations
Structural Characterization and Elucidation of 3 Methyldisulfanyl Propane 1,2 Diol and Its Derivatives
Derivatives and Analogs: Design and Synthesis
Modification of the Methyl Disulfane (B1208498) Chain
Alterations to the methyl disulfane chain can influence properties such as lipophilicity, steric bulk, and reactivity of the disulfide bond. These modifications can be broadly categorized into changes in the alkyl group and isosteric replacements of the disulfide linkage itself.
The synthesis of homologs (e.g., ethyl, propyl) and branched analogs (e.g., isopropyl) of the alkyl disulfide moiety can be achieved through several established methods for forming unsymmetrical disulfides. organic-chemistry.org A common strategy involves the reaction of a thiol with a sulfenyl chloride or a similar electrophilic sulfur species.
One plausible route starts with 3-mercaptopropane-1,2-diol, which can be reacted with a range of alkylsulfenyl chlorides (R-SCl) to yield the desired unsymmetrical disulfides. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct.
Alternatively, a thiol-disulfide exchange reaction can be employed. In this approach, 3-mercaptopropane-1,2-diol would be reacted with a symmetrical dialkyl disulfide (R-S-S-R) under conditions that favor the formation of the unsymmetrical product. This equilibrium-driven process can be pushed towards the desired product by using a large excess of the dialkyl disulfide.
A summary of proposed synthetic targets and the general reaction conditions is presented in the table below.
| Target Compound | R Group | Synthetic Method | Reagents |
| 3-(Ethyldisulfanyl)propane-1,2-diol | Ethyl | Sulfenyl Chloride Reaction | 3-mercaptopropane-1,2-diol, Ethanesulfenyl chloride, Triethylamine |
| 3-(Propyldisulfanyl)propane-1,2-diol | n-Propyl | Sulfenyl Chloride Reaction | 3-mercaptopropane-1,2-diol, Propanesulfenyl chloride, Triethylamine |
| 3-(Isopropyldisulfanyl)propane-1,2-diol | Isopropyl | Thiol-Disulfide Exchange | 3-mercaptopropane-1,2-diol, Diisopropyl disulfide, Base catalyst |
| 3-(tert-Butyldisulfanyl)propane-1,2-diol | tert-Butyl | Sulfenyl Chloride Reaction | 3-mercaptopropane-1,2-diol, tert-Butanesulfenyl chloride, Triethylamine |
Isosteric replacement of the disulfide bond can significantly alter the stability and reactivity of the molecule. Common isosteres for a disulfide include monosulfide (thioether) and trisulfide linkages.
Monosulfide Analogs: The synthesis of the monosulfide analog, 3-(methylthio)propane-1,2-diol, can be readily achieved via the reaction of 3-mercaptopropane-1,2-diol with a methylating agent, such as methyl iodide, in the presence of a base. This standard Williamson ether synthesis-type reaction for thiols is generally high-yielding.
Trisulfide Analogs: The introduction of a trisulfide linkage can be accomplished by reacting a thiol with a sulfur-transfer reagent. organic-chemistry.orgnih.gov For instance, 3-mercaptopropane-1,2-diol can be treated with a reagent like 2,2'-thiobis(isoindoline-1,3-dione) to form the corresponding trisulfide. nih.gov These reactions are often carried out under mild conditions and provide a direct route to trisulfide-containing molecules. organic-chemistry.orgnih.gov
The table below outlines the synthetic strategies for these isosteric replacements.
| Target Compound | Linkage | Synthetic Method | Key Reagents |
| 3-(Methylthio)propane-1,2-diol | Monosulfide | S-Alkylation | 3-mercaptopropane-1,2-diol, Methyl iodide, Sodium hydroxide |
| 3-(Methyltrisulfanyl)propane-1,2-diol | Trisulfide | Sulfur Transfer Reaction | 3-mercaptopropane-1,2-diol, 2,2'-Thiobis(isoindoline-1,3-dione) |
Functionalization of the Diol Portion
The two hydroxyl groups of the propane-1,2-diol moiety offer rich opportunities for functionalization through various reactions, including esterification, etherification, and the formation of cyclic derivatives.
Esterification of the primary and secondary hydroxyl groups can be achieved using standard acylation methods. The reaction of 3-(methyldisulfanyl)propane-1,2-diol with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, can lead to the formation of mono- or di-esters.
Selective mono-esterification, typically at the more reactive primary hydroxyl group, can be achieved by controlling the stoichiometry of the acylating agent and the reaction conditions (e.g., lower temperature). Di-esterification can be promoted by using an excess of the acylating agent and more forcing conditions.
| Product | Reaction Type | Acylating Agent | Expected Major Product |
| Monoacetate | Mono-esterification | Acetic anhydride (1 equiv.) | 3-(Methyldisulfanyl)propan-1-ol-2-yl acetate |
| Diacetate | Di-esterification | Acetic anhydride (>2 equiv.) | 3-(Methyldisulfanyl)propane-1,2-diyl diacetate |
| Monobenzoate | Mono-esterification | Benzoyl chloride (1 equiv.) | 3-(Methyldisulfanyl)propan-1-ol-2-yl benzoate |
| Dibenzoate | Di-esterification | Benzoyl chloride (>2 equiv.) | 3-(Methyldisulfanyl)propane-1,2-diyl dibenzoate |
Etherification: The hydroxyl groups can be converted to ethers via reactions such as the Williamson ether synthesis. Treatment of this compound with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide, would yield the corresponding ether. Similar to esterification, selectivity for mono- or di-etherification can be controlled by the reaction stoichiometry.
Acetylation: Acetylation is a specific form of esterification using an acetylating agent like acetic anhydride or acetyl chloride. It is a common method for protecting hydroxyl groups or modifying molecular properties. The conditions for acetylation are similar to those for general esterification, often employing a base catalyst. researchgate.netnih.govmdpi.com
Cyclic Ethers: While the 1,2-diol structure of this compound does not lend itself to simple intramolecular cyclodehydration to form a cyclic ether, derivatives could be synthesized that undergo subsequent cyclization.
Cyclic Acetals and Ketals: The 1,2-diol is well-suited for the formation of five-membered cyclic acetals (from aldehydes) or ketals (from ketones). organic-chemistry.orggoogle.comchemtube3d.com This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. organic-chemistry.orggoogle.com These cyclic derivatives are often used as protecting groups for the diol functionality during other synthetic transformations. The choice of aldehyde or ketone determines the substituents on the resulting 1,3-dioxolane (B20135) ring.
The table below summarizes the formation of cyclic derivatives.
| Derivative Type | Carbonyl Compound | Catalyst | Product Structure |
| Acetal | Formaldehyde (B43269) | p-Toluenesulfonic acid | 4-(Methyldisulfanylmethyl)-1,3-dioxolane |
| Acetal | Benzaldehyde | p-Toluenesulfonic acid | 2-Phenyl-4-(methyldisulfanylmethyl)-1,3-dioxolane |
| Ketal | Acetone | p-Toluenesulfonic acid | 2,2-Dimethyl-4-(methyldisulfanylmethyl)-1,3-dioxolane |
| Ketal | Cyclohexanone | p-Toluenesulfonic acid | 1,4-Dioxaspiro[4.5]decan-2-yl)methyl(methyl)disulfane |
Design and Synthesis of Biologically Relevant Conjugates of this compound for In Vitro Investigations Met with Scant Publicly Available Data
The initial focus of the investigation was to delineate the strategies employed in designing and synthesizing derivatives and analogs of this compound, with a specific emphasis on conjugates intended for biological evaluation in laboratory settings. This would typically involve the strategic attachment of this molecule to other chemical entities, such as fluorescent tags, biotin, or specific pharmacophores, to probe biological systems, understand mechanisms of action, or enhance specific activities.
However, extensive searches have not yielded any specific examples, detailed research findings, or established protocols for the conjugation of this compound for such purposes. General principles of bioconjugation chemistry exist, which could theoretically be applied to this molecule. These methods often involve the reaction of functional groups, such as the hydroxyl groups present in the diol moiety of this compound, with complementary reactive groups on a labeling or carrier molecule.
While the disulfide bond is a notable feature of the molecule and is known to be reactive under certain biological conditions (e.g., in the presence of reducing agents like glutathione), the literature retrieved did not provide instances of its specific use as a reactive handle for creating biologically relevant conjugates of this particular propanediol (B1597323) derivative for in vitro studies.
Similarly, there is a lack of published data that could be compiled into tables detailing the types of conjugates synthesized, their specific applications in in vitro assays, or the findings from such investigations. Research on related but distinct molecules, such as other propanediol derivatives or compounds containing disulfide bonds, does not offer a direct or reliable substitute for the specific information requested.
Therefore, it must be concluded that the design and synthesis of biologically relevant conjugates of this compound for in vitro investigations is a niche area of research for which there is currently no publicly accessible scientific literature.
Biological Activities and Mechanisms in Vitro Studies
In Vitro Cellular Assays for Biological Response Assessment
Evaluation of Antioxidant Capacity (e.g., Radical Scavenging Assays, Cellular Antioxidant Activity)
There is currently no published data from in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or cellular antioxidant activity assays, to substantiate any antioxidant properties of 3-(Methyldisulfanyl)propane-1,2-diol.
Effects on Specific Enzyme Systems and Receptor Interactions
Scientific literature lacks reports on the specific interactions of this compound with any enzyme systems or cellular receptors.
Antimicrobial or Antifungal Properties in In Vitro Model Systems
No studies were found that investigated the potential antimicrobial or antifungal activity of this compound against common pathogens in in vitro settings.
Molecular Mechanisms of Action (In Vitro)
Elucidation of Intracellular Signaling Pathways Modulated by the Compound
In the absence of primary research on the biological activities of this compound, there is no information available regarding its potential modulation of intracellular signaling pathways.
Interaction with Key Biomolecules (e.g., Proteins, Nucleic Acids)
Currently, there are no published studies detailing the interaction of this compound with key biological macromolecules. The disulfide bond within its structure suggests a potential for interaction with proteins, particularly with cysteine residues through thiol-disulfide exchange reactions. This is a common mechanism for many disulfide-containing compounds, which can lead to the modification of protein structure and function. However, without experimental data, the specific protein targets and the functional consequences of such interactions for this compound remain purely speculative.
Similarly, there is no available research on the interaction of this compound with nucleic acids such as DNA or RNA. Investigations would be required to determine if it can bind to, intercalate with, or otherwise modify the structure or function of nucleic acids.
Structure-Activity Relationship (SAR) Studies Derived from In Vitro Data
The absence of in vitro biological activity data for this compound precludes the existence of any structure-activity relationship (SAR) studies. SAR studies are contingent upon having a set of biological data for a series of structurally related compounds. By comparing the chemical structures with their corresponding biological activities, researchers can deduce which molecular features are crucial for a specific biological effect.
To establish an SAR for this compound, a library of analogs would need to be synthesized and tested in various in vitro assays. For instance, analogs could be created by modifying the length of the alkyl chain, altering the position of the hydroxyl groups, or replacing the methyl group on the disulfide. The biological activities of these new molecules would then be compared to that of the parent compound, this compound, to identify key structural determinants of activity.
Metabolic Pathways and Biotransformation in Vitro and Ex Vivo Systems
Investigation of Metabolic Fates in Isolated Biological Systems
Isolated biological systems are crucial for dissecting the complex metabolic pathways of xenobiotics like 3-(methyldisulfanyl)propane-1,2-diol. These systems, which include cell cultures, tissue homogenates, and microbial fermentation systems, allow for the study of specific metabolic reactions without the confounding variables present in whole organisms.
The enzymatic biotransformation of this compound is expected to involve a variety of enzymes that target its disulfide bond and propanediol (B1597323) backbone. Reductases, particularly glutathione (B108866) reductase, are likely to play a key role in the initial metabolic step by reducing the disulfide bond. This reduction would yield two thiol-containing molecules: methanethiol (B179389) and 3-mercaptopropane-1,2-diol.
Oxidases, such as cytochrome P450 enzymes, could be involved in the subsequent oxidation of the resulting thiols and the propanediol moiety. For instance, the primary alcohol groups of the propanediol backbone could be oxidized to aldehydes and then to carboxylic acids.
Transferases, including glutathione S-transferases and methyltransferases, may also participate in the metabolism of this compound. Glutathione S-transferases could catalyze the conjugation of glutathione to the molecule, facilitating its excretion. Methyltransferases could potentially add methyl groups to the thiol moieties, altering their reactivity and solubility.
In addition to enzymatic processes, this compound may undergo non-enzymatic degradation in a simulated biological environment. The disulfide bond is susceptible to cleavage by reducing agents present in the biological milieu, such as ascorbic acid and thiols like glutathione. The stability of the compound can also be influenced by the pH of the environment.
Identification and Structural Elucidation of Primary and Secondary Metabolites
The identification of metabolites is essential for understanding the complete metabolic pathway of this compound. Primary metabolites are the direct products of biotransformation, while secondary metabolites result from further reactions of the primary metabolites.
Based on the expected enzymatic and non-enzymatic reactions, the following primary and secondary metabolites could be formed:
| Metabolite Type | Potential Metabolites | Formation Pathway |
| Primary | Methanethiol | Reduction of the disulfide bond |
| 3-Mercaptopropane-1,2-diol | Reduction of the disulfide bond | |
| 3-(Methylthio)propane-1,2-diol | Reduction followed by methylation | |
| Secondary | Methylsulfonic acid | Oxidation of methanethiol |
| 3-Mercaptolactate | Oxidation of the propanediol moiety of 3-mercaptopropane-1,2-diol | |
| S-methyl-L-cysteine | Conjugation of methanethiol with serine |
Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for the separation, identification, and structural elucidation of these metabolites.
Pathways of Disulfane (B1208498) Reduction and Oxidation in Cellular or Microbial Contexts
In cellular contexts, the reduction of the disulfane (disulfide) bond of this compound is a critical detoxification pathway. This process is primarily mediated by the thioredoxin and glutaredoxin systems, which utilize NADPH as a reducing equivalent.
Conversely, oxidation of the resulting thiols can occur, leading to the formation of sulfenic, sulfinic, and sulfonic acids. In microbial systems, various bacteria and fungi possess enzymes capable of both reducing and oxidizing disulfide bonds, contributing to the degradation of this compound in the environment.
Application of In Vitro and Ex Vivo Models for Metabolic Profiling
Metabolic profiling of this compound is effectively carried out using a range of in vitro and ex vivo models.
Cell cultures , such as primary hepatocytes or cell lines expressing specific drug-metabolizing enzymes, are used to study the cellular uptake, metabolism, and potential cytotoxicity of the compound.
Tissue homogenates , particularly from the liver (S9 fractions or microsomes), provide a rich source of metabolic enzymes to investigate the phase I and phase II metabolic reactions.
Microbial fermentation systems , using specific strains of bacteria or fungi, can be employed to explore the biodegradation pathways of the compound and to produce larger quantities of metabolites for structural identification.
These models allow for a detailed investigation of the metabolic fate of this compound, providing valuable insights into its biotransformation and potential biological effects.
Analytical Methods for Identification and Quantification in Research Samples
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and analysis of 3-(Methyldisulfanyl)propane-1,2-diol from complex sample matrices. The choice of technique is often dictated by the volatility of the compound and the nature of the sample.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organosulfur compounds. nih.govnih.gov Given the potential volatility of this compound, GC-MS is a suitable method for its identification and quantification. For effective analysis, sample preparation techniques such as solid-phase microextraction (SPME) or direct thermal desorption (DTD) can be employed to extract and concentrate the analyte from the sample matrix. nih.govresearchgate.net
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification. For enhanced sensitivity and selectivity, especially in complex matrices, a sulfur-selective detector like a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD) can be used in conjunction with or as an alternative to a standard mass spectrometer. sgs.comysi.com
Table 1: Illustrative GC-MS Parameters for Volatile Sulfur Compound Analysis
| Parameter | Typical Setting | Purpose |
| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |
| Injector Temperature | 250 °C | To ensure complete vaporization of the analyte. |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | A common non-polar column suitable for a wide range of volatile compounds. |
| Carrier Gas | Helium at 1.2 mL/min | An inert gas to carry the analyte through the column. |
| Oven Program | Initial temp 40°C, ramp to 280°C | To separate compounds based on their boiling points. |
| MS Ionization | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |
| MS Detector | Scan mode (m/z 29-550) | To detect a wide range of fragment ions for identification. |
This table presents a general set of parameters; optimization is necessary for specific applications.
For non-volatile samples or those in complex matrices where derivatization for GC-MS is not desirable, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. shimadzu.comfederalregister.gov This technique is particularly useful for analyzing sulfur-containing metabolites in biological samples. shimadzu.com The compound is first separated by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) before being introduced into the mass spectrometer.
LC-MS/MS offers high sensitivity and specificity, allowing for the detection of trace amounts of the analyte. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, which is particularly beneficial when dealing with complex biological or environmental samples. researchgate.net
Due to the presence of a chiral center at the C2 position of the propane-1,2-diol backbone, this compound can exist as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these individual enantiomers. This is particularly important in biological studies, where enantiomers can exhibit different physiological activities. Chiral stationary phases (CSPs) based on macrocyclic antibiotics, such as teicoplanin, have been successfully used for the enantioseparation of sulfur-containing amino acids and may be applicable to this compound. tandfonline.com
Spectrophotometric and Electrochemical Detection Methods
While less specific than mass spectrometry, spectrophotometric and electrochemical methods can be employed for the quantification of this compound, particularly after chromatographic separation or in simpler sample matrices.
Spectrophotometric methods often involve derivatization to produce a colored or fluorescent compound. For instance, the disulfide bond can be cleaved by a reducing agent, and the resulting thiols can be reacted with reagents like 4,4'-dithiodipyridine (DTDP) or 5,5'-dithio-bis(2-nitrobenzoic acid) (Ellman's reagent) to produce a chromophore that can be quantified by UV-Vis spectrophotometry. nih.govnih.gov
Electrochemical detection is another sensitive technique for redox-active compounds like thiols and disulfides. nih.gov These compounds can be detected directly by amperometric or coulometric methods following HPLC separation. nih.gov Electrochemical sensors have also been developed for the detection of various organosulfur compounds and could potentially be adapted for this compound. mdpi.comnih.govorientjchem.org
Method Validation for Specific Research Applications (e.g., Matrix Effects, Sensitivity, Selectivity)
For any quantitative analysis, rigorous method validation is crucial to ensure the reliability of the results. Key validation parameters include:
Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range.
Sensitivity: Determined by the limit of detection (LOD) and the limit of quantification (LOQ).
Selectivity/Specificity: The ability of the method to distinguish the analyte from other components in the sample matrix.
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies with spiked samples.
Precision: The degree of agreement among individual measurements, expressed as repeatability (intra-day precision) and reproducibility (inter-day precision).
Matrix Effects: The influence of other components in the sample on the ionization and detection of the analyte, particularly relevant in LC-MS/MS. These effects can be compensated for by using matrix-matched calibration standards or isotopically labeled internal standards.
The validation of analytical methods for sulfites and other sulfur compounds in food matrices has been extensively studied and provides a good framework for developing a robust method for this compound. jst.go.jpresearchgate.net
Applications in Volatile Compound Analysis and Metabolomics Research
The analytical methods described above are instrumental in various research applications involving this compound. In the field of volatile compound analysis, GC-MS is used to identify and quantify this compound as a potential aroma or flavor component in foods and beverages. researchgate.net The analysis of volatile sulfur compounds (VSCs) is a significant area of research in food science, and the methods are well-established. frontiersin.org
In metabolomics, LC-MS/MS is a key technique for profiling low-abundance metabolites, including sulfur-containing compounds, in biological systems. shimadzu.comnih.gov The identification of this compound in metabolomic studies could provide insights into various metabolic pathways, including those related to sulfur metabolism and oxidative stress. shimadzu.commdpi.commdpi.com The development of targeted analytical methods is crucial for understanding the biological roles of such novel metabolites.
Computational and Theoretical Chemistry of 3 Methyldisulfanyl Propane 1,2 Diol
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and effective method for calculating the properties of molecules, such as their geometry, energy, and vibrational frequencies. For 3-(Methyldisulfanyl)propane-1,2-diol, DFT calculations would be foundational in understanding its intrinsic chemical nature.
A primary application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves calculating the forces on each atom and minimizing the total energy of the system. From this optimized structure, key geometric parameters like bond lengths, bond angles, and dihedral angles can be precisely determined.
Furthermore, DFT can predict the vibrational frequencies of the molecule, which correspond to the stretching, bending, and twisting motions of its bonds. These theoretical frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific spectral peaks to particular molecular motions.
Illustrative Optimized Molecular Geometry Data for this compound This table presents hypothetical data for the molecule's key geometric parameters as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | S-S | ~2.05 Å |
| C-S | ~1.82 Å | |
| C-O | ~1.43 Å | |
| O-H | ~0.96 Å | |
| C-C | ~1.53 Å | |
| Bond Angle | C-S-S | ~104° |
| S-C-C | ~112° | |
| C-C-O | ~109.5° | |
| H-O-C | ~109° | |
| Dihedral Angle | C-S-S-C | ~85-90° |
Illustrative Predicted Vibrational Frequencies for this compound This table shows examples of key vibrational modes and their expected frequencies.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Hydroxyl (-OH) | ~3400-3500 |
| C-H Stretch | Alkyl (-CH, -CH₂) | ~2900-3000 |
| C-O Stretch | Alcohol (C-OH) | ~1050-1150 |
| S-S Stretch | Disulfide (-S-S-) | ~450-550 |
| C-S Stretch | Thioether (-C-S-) | ~650-750 |
Analysis of Frontier Orbitals and Reactivity Indices
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactive tendencies. For this compound, analysis would likely indicate that the lone pair electrons on the sulfur and oxygen atoms contribute significantly to the HOMO, while the antibonding σ* orbital of the S-S bond is a key component of the LUMO, making the disulfide bond a primary site for both nucleophilic and electrophilic attack.
Illustrative Frontier Orbital and Reactivity Index Data for this compound This table contains exemplary data calculated from hypothetical HOMO and LUMO energies.
| Parameter | Definition | Predicted Value (eV) | Implication |
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | ~ -6.5 | Electron-donating ability |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | ~ -0.5 | Electron-accepting ability |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 6.0 | High kinetic stability, moderate reactivity |
| Chemical Potential (μ) | (E(HOMO)+E(LUMO))/2 | ~ -3.5 | Tendency to exchange electrons with environment |
| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | ~ 3.0 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | μ²/2η | ~ 2.04 | Global electrophilic nature |
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are essential for exploring its vast conformational space.
Furthermore, MD simulations can model the interactions between this compound and solvent molecules, such as water. This provides insight into its solubility and how it behaves in an aqueous environment, revealing the structure of the solvation shell and the dynamics of intermolecular hydrogen bonds, which are critical for its behavior in biological systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling based on In Vitro Biological Data
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To develop a QSAR model for compounds related to this compound, a dataset of structurally similar molecules with experimentally measured biological activity (e.g., enzyme inhibition, antimicrobial activity) would be required. researchgate.net
The process involves:
Data Collection: Assembling a set of disulfide-containing compounds with measured biological activity values (e.g., IC₅₀).
Descriptor Calculation: For each molecule, a wide range of numerical descriptors representing its physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features (topological and quantum-chemical descriptors) are calculated.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.
A hypothetical QSAR model might reveal that factors like the electrophilicity of the disulfide bond and the hydrogen bonding capacity of the diol group are critical for a specific biological activity.
Hypothetical QSAR Model Equation This illustrates a potential QSAR model for predicting a hypothetical biological activity (pIC₅₀). pIC₅₀ = 0.75 * (LogP) - 0.21 * (HOMO-LUMO Gap) + 1.52 * (H-Bond Donor Count) + 3.14
Molecular Docking Studies for Predicting In Vitro Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. tandfonline.com This method is crucial for understanding how a molecule like this compound might interact with a biological target at the molecular level.
Given the presence of a disulfide bond, a relevant target for docking studies could be an enzyme involved in redox regulation, such as protein disulfide isomerase (PDI) or thioredoxin reductase. nih.gov The docking process would involve:
Preparing the 3D structures of both the ligand (this compound) and the target protein.
Using a docking algorithm to systematically sample different positions and orientations of the ligand within the protein's active site.
Scoring the resulting poses based on their predicted binding affinity (e.g., in kcal/mol), which estimates the strength of the interaction.
The results would provide a detailed picture of the binding mode, identifying key intermolecular interactions such as hydrogen bonds between the diol groups and polar residues in the active site, or potential covalent interactions involving the disulfide bond. This information is invaluable for rationalizing observed biological activity and for designing new, more potent molecules.
Illustrative Molecular Docking Results This table presents hypothetical docking results of this compound against a target enzyme.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
| Thioredoxin Reductase | -6.8 | Cys48, Ser129, Gly130 | Covalent (disulfide exchange), Hydrogen Bond, van der Waals |
| Protein Disulfide Isomerase | -6.2 | Cys37, His39, Arg55 | Hydrogen Bond, Electrostatic, van der Waals |
Q & A
Q. What are the common synthetic routes for 3-(Methyldisulfanyl)propane-1,2-diol?
Answer: Synthesis typically involves functionalization of propane-1,2-diol derivatives. One approach is the introduction of a methyldisulfanyl group via nucleophilic substitution or thiol-disulfide exchange. For example:
- Oxidative coupling : Reacting propane-1,2-diol with methanethiol under oxidative conditions (e.g., using iodine or H₂O₂) to form the disulfide bond .
- Protection-deprotection strategies : Temporary protection of hydroxyl groups (e.g., with isopropylidene) to direct regioselective disulfide formation, followed by deprotection .
Characterization of intermediates and final products is critical, employing techniques like NMR and MS-DART (see Q2).
Q. How is this compound characterized using spectroscopic methods?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify hydroxyl (-OH), methyldisulfanyl (-S-S-CH₃), and propane backbone signals. For example, hydroxyl protons appear as broad singlets (~δ 4.5–5.5 ppm), while methyl groups in disulfanyl moieties resonate near δ 2.1–2.3 ppm .
- Mass spectrometry : MS-DART confirms molecular weight (C₆H₁₄O₄S₂, MW 214.3) with peaks at m/z 214.1 [M]⁺ and 231.1 [M+NH₄]⁺ .
- FT-IR : O-H stretches (~3200–3500 cm⁻¹) and S-S stretches (~500–550 cm⁻¹) are key diagnostic bands.
Q. What are the stability considerations for storing this compound?
Answer: The disulfide bond is sensitive to reducing agents, light, and moisture. Best practices include:
- Storage : At -20°C under inert gas (N₂/Ar) to prevent oxidation or disulfide cleavage .
- Solvent choice : Use anhydrous solvents (e.g., THF, DCM) for reactions to avoid hydrolysis.
- Handling : Work under nitrogen/argon atmosphere to minimize degradation.
Advanced Research Questions
Q. How can the disulfide bond in this compound be exploited in polymer chemistry?
Answer: The disulfide group enables dynamic covalent chemistry, useful in:
- Self-healing polymers : Disulfide bonds undergo reversible cleavage under redox conditions (e.g., with DTT or H₂O₂), enabling network repair .
- Stimuli-responsive materials : Redox-triggered degradation (e.g., in drug delivery systems) via disulfide reduction in biological environments.
Synthetic protocols involve copolymerization with diols (e.g., using isocyanate linkers) or thiol-ene click chemistry .
Q. What challenges arise in synthesizing high-purity this compound?
Answer: Key challenges include:
- Byproduct formation : Competing reactions (e.g., over-oxidation to sulfonic acids) require strict control of reaction stoichiometry and temperature .
- Purification : Silica gel chromatography or recrystallization (e.g., in ethyl acetate/hexane) removes unreacted thiols or oligomers.
- Analytical validation : Use HPLC with UV detection (λ = 254 nm) to confirm purity (>95%) and resolve isomers .
Q. How can researchers resolve contradictions in spectral data during characterization?
Answer: Discrepancies in NMR/MS data may arise from:
- Tautomerism or rotamers : Variable temperature NMR (e.g., 25°C to -40°C) can resolve overlapping peaks caused by dynamic equilibria .
- Impurity interference : Cross-check with alternative techniques (e.g., 2D NMR or high-resolution MS) to confirm assignments .
- Stereochemical ambiguity : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
Q. What role does this compound play in redox biology studies?
Answer: The compound serves as:
- Thiol-disulfide exchange model : To study enzymatic redox regulation (e.g., thioredoxin or glutathione systems) via competition assays .
- Antioxidant probe : Evaluate ROS-scavenging activity in cell-based assays (e.g., using DCFH-DA fluorescence) .
- Cysteine mimic : In peptide synthesis to stabilize tertiary structures via disulfide bridging .
Q. How is computational modeling applied to study this compound’s reactivity?
Answer:
- DFT calculations : Predict bond dissociation energies (BDE) for the S-S bond (~50–60 kcal/mol) to assess redox stability .
- Molecular dynamics (MD) : Simulate conformational flexibility in solvents (e.g., water vs. DMSO) to guide solvent selection for reactions .
- Docking studies : Model interactions with enzymes (e.g., glutathione reductase) to design targeted inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
